[1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine
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Overview
Description
[1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine: is a chemical compound with the molecular formula C9H15N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with an imidazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various reduced forms of the imidazole ring.
Scientific Research Applications
Chemistry: In chemistry, [1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of imidazole derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly for its interactions with enzymes or receptors.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparison with Similar Compounds
[1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine: This compound is similar in structure but has the imidazole nitrogen atoms in different positions.
[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]methanamine: Another structural isomer with different positioning of the nitrogen atoms.
Uniqueness: The uniqueness of [1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine lies in its specific arrangement of the cyclobutylmethyl group and the imidazole ring. This arrangement can influence its reactivity and interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
[3-(cyclobutylmethyl)imidazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-4-9-5-11-7-12(9)6-8-2-1-3-8/h5,7-8H,1-4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDWNJAARMVMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=NC=C2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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